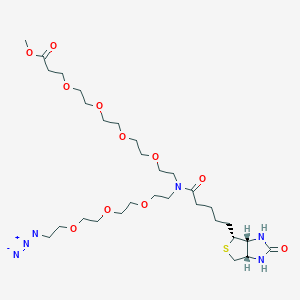
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Overview
Description
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group, a biotin moiety, and a PEG spacer. This compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine, due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of biotin. This is achieved by reacting biotin with a PEG spacer, such as PEG4, under controlled conditions.
Azidation: The next step involves the introduction of an azide group to the PEGylated biotin. This is typically done by reacting the PEGylated biotin with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Esterification: The final step involves the esterification of the azido-PEGylated biotin with a methyl ester group. This is achieved by reacting the azido-PEGylated biotin with a suitable esterifying agent, such as methanol, under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The azide group in N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester readily undergoes click chemistry reactions with alkynes to form stable triazole linkages.
Ester Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Click Chemistry: The major product is a triazole-linked biotin-PEG conjugate.
Ester Hydrolysis: The major products are biotin-PEG carboxylic acid and methanol.
Scientific Research Applications
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used in bioconjugation and surface modification of biomaterials.
Biology: It is employed in the labeling and visualization of biomolecules, such as proteins and nucleic acids.
Medicine: It is used in the development of drug delivery systems and targeted therapies.
Industry: It is utilized in the production of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester involves the following steps:
Comparison with Similar Compounds
N-(Azido-PEG3)-N-bis(PEG3-NHS ester): This compound also contains an azide group and PEG spacers but has two NHS ester groups instead of a biotin moiety.
Azido-PEG3-NHS ester: This compound contains an azide group and an NHS ester group, making it suitable for bioconjugation with primary amines.
Uniqueness: N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is unique due to the presence of both an azide group and a biotin moiety, which allows for dual functionality in bioconjugation and targeting applications. The PEG spacer enhances its solubility and stability in aqueous media, making it highly versatile for various scientific research applications .
Properties
IUPAC Name |
methyl 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZFELOBFYPAJE-WWPJHQMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)





![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)



